
N-Acetyl-S-(tert-butyl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-(tert-butylsulfanyl)-2-acetamidopropanoic acid is an organic compound with a unique structure that includes a tert-butylsulfanyl group and an acetamido group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(tert-butylsulfanyl)-2-acetamidopropanoic acid typically involves the introduction of the tert-butylsulfanyl group and the acetamido group onto a propanoic acid backbone. One common method involves the use of tert-butanesulfinamide as a chiral auxiliary to introduce the tert-butylsulfanyl group. This is followed by the acylation of the resulting intermediate to introduce the acetamido group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, but optimized for higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to improve efficiency and scalability.
化学反応の分析
Types of Reactions
(2R)-3-(tert-butylsulfanyl)-2-acetamidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to form amines.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2R)-3-(tert-butylsulfanyl)-2-acetamidopropanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (2R)-3-(tert-butylsulfanyl)-2-acetamidopropanoic acid involves its interaction with specific molecular targets. The tert-butylsulfanyl group can interact with hydrophobic pockets in proteins, while the acetamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
tert-Butanesulfinamide: A related compound used as a chiral auxiliary in asymmetric synthesis.
N-acetylcysteine: Contains an acetamido group and a thiol group, used as a mucolytic agent.
S-adenosylmethionine: Contains a sulfonium group and is involved in methylation reactions in the body.
Uniqueness
(2R)-3-(tert-butylsulfanyl)-2-acetamidopropanoic acid is unique due to the presence of both the tert-butylsulfanyl and acetamido groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H17NO3S |
|---|---|
分子量 |
219.30 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-tert-butylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO3S/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
InChIキー |
DLMWKKBRGFAKDE-ZETCQYMHSA-N |
異性体SMILES |
CC(=O)N[C@@H](CSC(C)(C)C)C(=O)O |
正規SMILES |
CC(=O)NC(CSC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


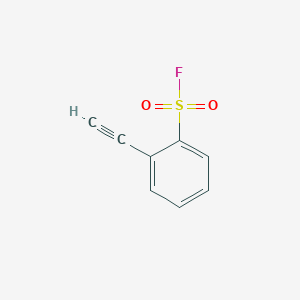
![Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484501.png)
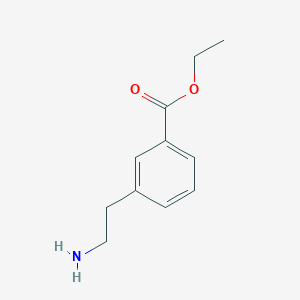
![{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol](/img/structure/B13484512.png)
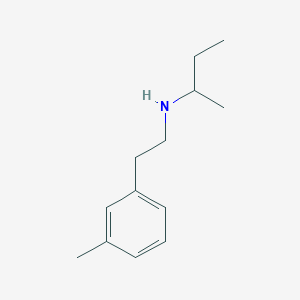
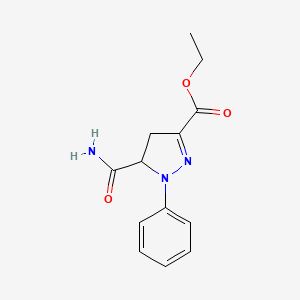
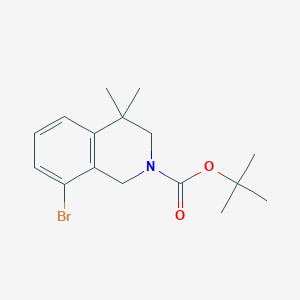
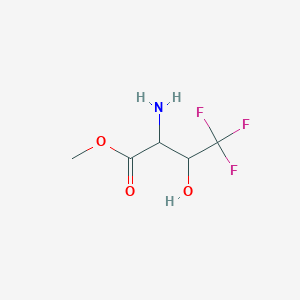
![5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride](/img/structure/B13484546.png)
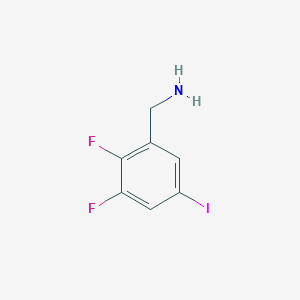
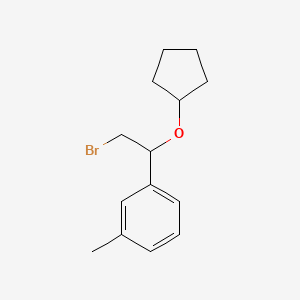

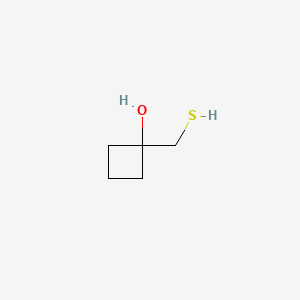
![3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13484572.png)
